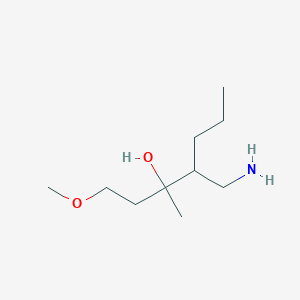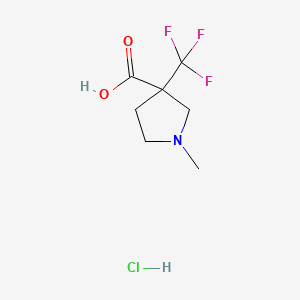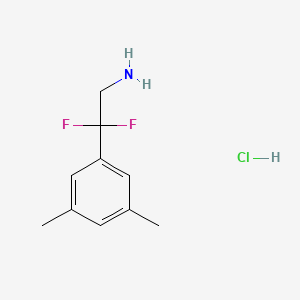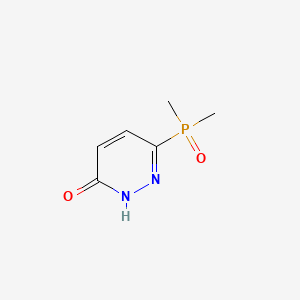
4-(Aminomethyl)-1-methoxy-3-methylheptan-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Aminomethyl)-1-methoxy-3-methylheptan-3-ol is an organic compound with a complex structure that includes an aminomethyl group, a methoxy group, and a methyl group attached to a heptanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Aminomethyl)-1-methoxy-3-methylheptan-3-ol can be achieved through several methods. One common approach involves the alkylation of ammonia, reduction of nitriles, and reduction of amides . Another method includes the use of amide intermediates, which are easily made from ammonia or amines by reaction with carboxylic acid chlorides or anhydrides .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical reactions under controlled conditions. The use of catalysts and specific reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 4-(Aminomethyl)-1-methoxy-3-methylheptan-3-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. For example, the Suzuki–Miyaura coupling reaction employs boron reagents and palladium catalysts to form carbon-carbon bonds .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation reactions may yield corresponding ketones or aldehydes, while reduction reactions can produce amines or alcohols.
Scientific Research Applications
4-(Aminomethyl)-1-methoxy-3-methylheptan-3-ol has a wide range of applications in scientific research. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it serves as a precursor for various biochemical compounds. In medicine, it has potential therapeutic applications due to its unique chemical properties .
Mechanism of Action
The mechanism of action of 4-(Aminomethyl)-1-methoxy-3-methylheptan-3-ol involves its interaction with specific molecular targets and pathways. For example, it may act as an agonist or antagonist for certain receptors, influencing cellular signaling pathways . The exact mechanism depends on the specific context and application.
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 4-(Aminomethyl)-1-methoxy-3-methylheptan-3-ol include 4-aminocoumarin derivatives and other aminomethyl-substituted compounds . These compounds share structural similarities but may differ in their chemical reactivity and biological activity.
Uniqueness: What sets this compound apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C10H23NO2 |
|---|---|
Molecular Weight |
189.30 g/mol |
IUPAC Name |
4-(aminomethyl)-1-methoxy-3-methylheptan-3-ol |
InChI |
InChI=1S/C10H23NO2/c1-4-5-9(8-11)10(2,12)6-7-13-3/h9,12H,4-8,11H2,1-3H3 |
InChI Key |
APMMEMFSLXEERX-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CN)C(C)(CCOC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Tert-butyl 2-oxa-7-azaspiro[4.4]nonane-7-carboxylate](/img/structure/B13484082.png)




![Tert-butyl 1-(trifluoromethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B13484115.png)
![5,6,7,8-Tetrahydrotetrazolo[1,5-a]pyrazine HCL](/img/structure/B13484118.png)




![rac-tert-butyl (1R,4S,5S)-4-chloro-3-oxo-3lambda4-thia-2-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B13484134.png)
